

Commercial Suppliers and Technical Guide for High-Purity Pulchinenoside E4

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Compound of Interest

Compound Name: Pulchinenoside E4

Cat. No.: B12376752

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of high-purity **Pulchinenoside E4**, a bioactive triterpenoid saponin isolated from the roots of *Pulsatilla chinensis*.^[1] This document is intended to assist researchers, scientists, and drug development professionals in sourcing this compound and provides relevant technical information for its application in experimental settings. **Pulchinenoside E4** has demonstrated cytotoxic activities, making it a compound of interest for further investigation in oncology and other therapeutic areas.

Commercial Availability of High-Purity Pulchinenoside E4

Sourcing high-purity chemical compounds is a critical first step in research and development. The following table summarizes the known commercial supplier for high-purity **Pulchinenoside E4**. While other major chemical suppliers were investigated, MedChemExpress is the primary identified vendor for this specific compound.

Supplier	Catalog Number	Purity	Available Quantities	Price
MedChemExpress	HY-N12584	>98% (HPLC)	50 mg, 100 mg, 250 mg	Available upon quotation

It is recommended to request a certificate of analysis from the supplier to obtain batch-specific purity data and other quality control parameters.

Physicochemical Properties

Property	Value
Molecular Formula	C ₅₉ H ₉₆ O ₂₅
Molecular Weight	1205.38 g/mol
CAS Number	1415553-83-1
Appearance	White to off-white solid
Storage	Store at -20°C for long-term storage.

Experimental Protocols

The cytotoxic and antiproliferative effects of pulchinenosides can be assessed using various in vitro assays. The following is a representative protocol for a cytotoxicity assay based on methodologies reported for similar compounds.[\[2\]](#)

Cytotoxicity and Antiproliferation Assay (alamarBlue Assay)[\[2\]](#)

This protocol outlines the determination of the cytotoxic and antiproliferative effects of **Pulchinenoside E4** on a selected cancer cell line (e.g., LS180 human colorectal adenocarcinoma cells).[\[2\]](#)

Materials:

- **Pulchinenoside E4** (high-purity)
- LS180 cells (or other suitable cancer cell line)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)

- Penicillin-Streptomycin solution
- Dimethyl sulfoxide (DMSO), cell culture grade
- alamarBlue™ reagent
- 96-well cell culture plates
- Microplate reader with fluorescence detection (Excitation 530 nm, Emission 590 nm)

Procedure:

- Cell Culture: Culture LS180 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 48 hours.[\[2\]](#)
- Compound Preparation: Prepare a stock solution of **Pulchinenoside E4** in DMSO. Further dilute the stock solution with DMEM to achieve a range of final concentrations (e.g., 0-100 µM). The final DMSO concentration in the cell culture should be kept constant and low (e.g., 0.5%).[\[2\]](#)
- Treatment: Replace the culture medium in each well with 100 µL of the prepared **Pulchinenoside E4** dilutions. Include a vehicle control (0.5% DMSO in DMEM) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).[\[2\]](#)
- Incubation: Incubate the plates for the desired exposure time (e.g., 4 hours for cytotoxicity, or longer for antiproliferation studies).[\[2\]](#)
- alamarBlue Assay: Following incubation, add alamarBlue™ reagent to each well, equivalent to 10% of the culture volume.[\[2\]](#)
- Fluorescence Measurement: Incubate the plates for a further 2-4 hours at 37°C. Measure the resorufin fluorescence using a microplate reader at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.[\[2\]](#)

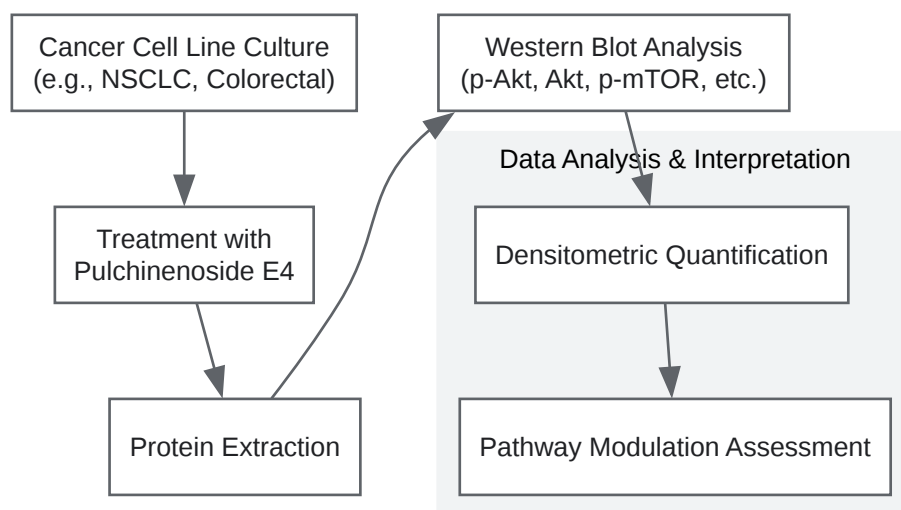
- Data Analysis: Calculate cell viability as the ratio of the fluorescence of treated cells to that of the vehicle control cells.

Potential Signaling Pathways

While the specific signaling pathways modulated by **Pulchinenoside E4** are still under investigation, studies on structurally related pulchinenosides provide insights into potential mechanisms of action. For instance, Pulsatilla Saponin E has been shown to suppress the viability, migration, and invasion of non-small cell lung cancer (NSCLC) cells by negatively regulating the Akt/FASN signaling pathway.[3] Another related compound, Pulchinenoside C, has been found to attenuate the development of osteoarthritis by inhibiting the PI3K/AKT/NF- κ B signaling pathway.[4][5] These findings suggest that the PI3K/Akt pathway may be a key target for pulchinenosides.

Hypothesized Experimental Workflow for Investigating Signaling Pathway

The following diagram illustrates a potential experimental workflow to investigate the effect of **Pulchinenoside E4** on a cancer cell signaling pathway.

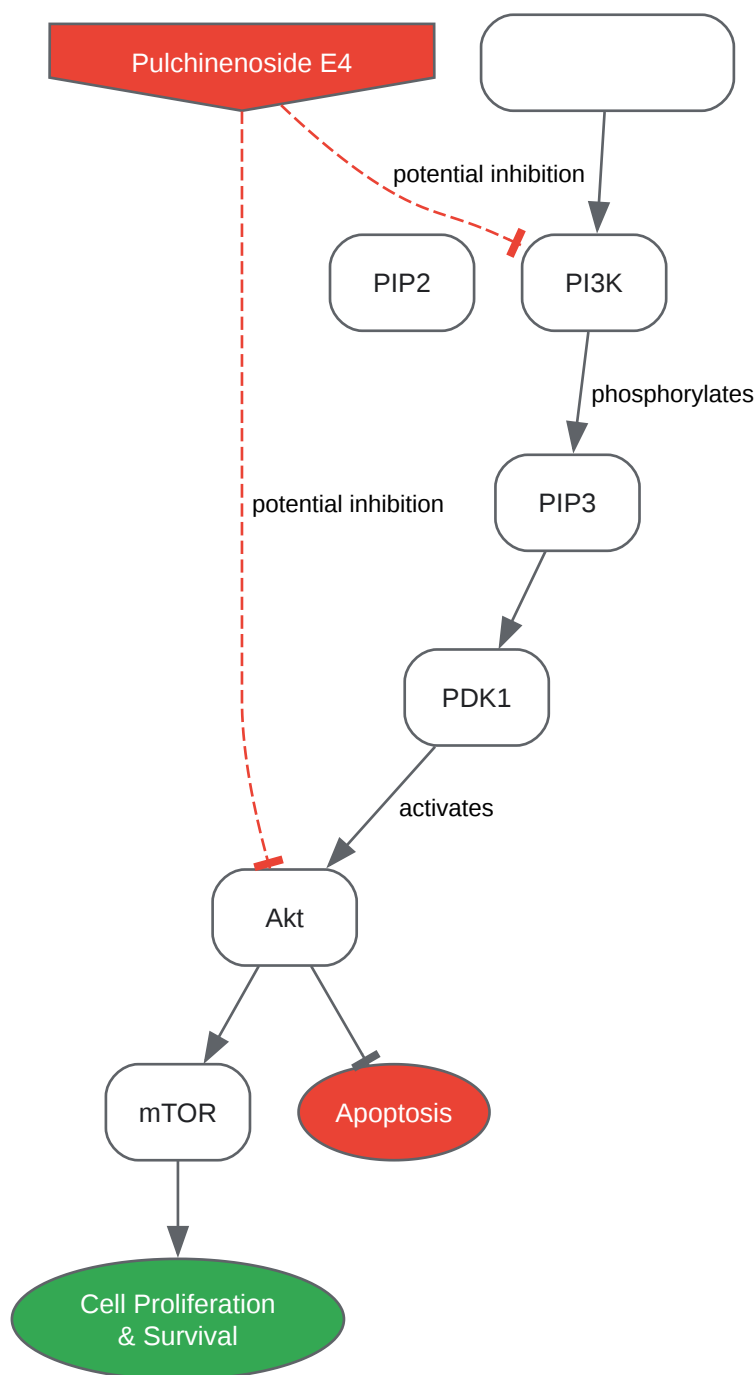


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Caption: A potential workflow for studying the impact of **Pulchinenoside E4** on cancer cell signaling pathways.

Potential PI3K/Akt Signaling Pathway Inhibition

The diagram below illustrates the potential inhibitory effect of **Pulchrenoside E4** on the PI3K/Akt signaling pathway, a critical pathway in cell survival and proliferation.



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Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by **Pulchrenoside E4**.

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